molecular formula C9H17NO3 B13179194 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid

2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid

Cat. No.: B13179194
M. Wt: 187.24 g/mol
InChI Key: OVJUQIJLJAJIBU-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid is a compound with a unique structure that includes a cyclopentyl ring substituted with an aminomethyl group and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid typically involves the reaction of 3-methylcyclopentanone with formaldehyde and ammonia to form the aminomethyl derivative. This intermediate is then subjected to a reaction with glyoxylic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxy group to a halide, which can then undergo further substitution.

Major Products Formed

    Oxidation: Formation of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-ketoacetic acid.

    Reduction: Formation of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and as a building block for polymers.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyacetic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: Similar in structure but lacks the cyclopentyl ring.

    Gabapentin: Contains a similar aminomethyl group but has a different ring structure.

    Cyclopentylamine: Shares the cyclopentyl ring but lacks the hydroxyacetic acid moiety.

Uniqueness

2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid is unique due to its combination of a cyclopentyl ring, aminomethyl group, and hydroxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-[1-(aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H17NO3/c1-6-2-3-9(4-6,5-10)7(11)8(12)13/h6-7,11H,2-5,10H2,1H3,(H,12,13)

InChI Key

OVJUQIJLJAJIBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CN)C(C(=O)O)O

Origin of Product

United States

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